molecular formula C6H13N B121979 2-Methylcyclopentan-1-amine CAS No. 41223-14-7

2-Methylcyclopentan-1-amine

Cat. No. B121979
CAS RN: 41223-14-7
M. Wt: 99.17 g/mol
InChI Key: TYDMZADCGUWTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclopentan-1-amine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.17 g/mol . The IUPAC name for this compound is 2-methylcyclopentan-1-amine .


Molecular Structure Analysis

The InChI code for 2-Methylcyclopentan-1-amine is InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3 . The Canonical SMILES structure is CC1CCCC1N .


Physical And Chemical Properties Analysis

2-Methylcyclopentan-1-amine has a density of 0.9±0.1 g/cm³ . It has a boiling point of 121.7±8.0 °C at 760 mmHg . The vapour pressure is 14.4±0.2 mmHg at 25°C . The compound has a molar refractivity of 31.3±0.3 cm³ . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Organic Synthesis

Amines, including 2-Methylcyclopentan-1-amine, are versatile organic compounds that serve as valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Medicinal Chemistry

In medicinal chemistry, amines find extensive application where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .

Catalysis

Amines are increasingly recognized for their potential in catalytic transformations . Their nucleophilicity, basicity, and coordination ability can be harnessed to develop efficient and sustainable catalytic processes .

Renewable Energy and Environmental Remediation

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including renewable energy and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Chemical Synthesis

2-Methylcyclopentan-1-amine could potentially be used in the synthesis of other chemical compounds. Its specific properties and reactivity could make it a useful starting material or intermediate in various chemical reactions .

Safety and Hazards

The safety data sheet for 2-Methylcyclopentan-1-amine indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . Precautionary measures include avoiding breathing vapours, mist or gas, and removing all sources of ignition .

Mechanism of Action

properties

IUPAC Name

2-methylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDMZADCGUWTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328377
Record name 2-Methylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclopentan-1-amine

CAS RN

41223-14-7
Record name 2-Methylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylcyclopentan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methylcyclopentan-1-amine
Reactant of Route 3
Reactant of Route 3
2-Methylcyclopentan-1-amine
Reactant of Route 4
2-Methylcyclopentan-1-amine
Reactant of Route 5
2-Methylcyclopentan-1-amine
Reactant of Route 6
2-Methylcyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.